1-methylcyclopropane-1-carbonitrile
Description
1-methylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H7N It is a cyclopropane derivative, characterized by a three-membered ring structure with a nitrile group attached to one of the carbon atoms
Properties
IUPAC Name |
1-methylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(4-6)2-3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTVLQCVJYWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228746 | |
| Record name | Cyclopropanecarbonitrile, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78104-88-8 | |
| Record name | Cyclopropanecarbonitrile, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078104888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarbonitrile, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-methylcyclopropane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dibromo-1-methylcyclopropanecarbonitrile with a suitable base . This reaction typically requires specific conditions, such as controlled temperature and the presence of a solvent, to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis, where the compound is manufactured in large quantities for research and commercial purposes .
Chemical Reactions Analysis
1-methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, resulting in a wide range of derivative compounds .
Scientific Research Applications
It appears that "1-methylcyclopropane-1-carbonitrile" is a chemical compound with specific applications in synthesis. Additionally, a related compound, 1-methylcyclopropene (1-MCP), has roles in regulating ethylene production and affecting fruit quality.
This compound
-
Synthesis : this compound (CAS number 78104-88-8) is used in synthesis . It can be synthesized from 1-methylcyclopropanecarboxylic acid amide .
- The synthesis involves reacting 1-methylcyclopropanecarboxylic acid amide with pyridine and trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) .
- Another synthesis method involves dissolving 1-methylcyclopropane-1-carboxamide in tetrahydrofuran and adding TFAA at room temperature, then stirring the solution at 60°C for 12 hours .
1-Methylcyclopropene (1-MCP)
- Regulation of Ethylene : 1-MCP is known for inhibiting ethylene production, which influences the lignification process in common beans .
- Effects on Gene Expression : 1-MCP affects the expression of genes related to lignin content in common beans .
- Fruit Quality : 1-MCP enhances the storability of apples . It can prevent the biosynthesis of ethylene, as well as ethylene-induced ripening and senescence .
Other Related Compounds
Mechanism of Action
The mechanism of action of 1-methylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-methylcyclopropane-1-carbonitrile can be compared with other similar compounds, such as 1-methylcyclopropene and 3-methylcyclopropene. These compounds share a cyclopropane ring structure but differ in the position and type of substituents attached to the ring. The unique properties of this compound, such as its nitrile group, distinguish it from these related compounds and contribute to its specific chemical behavior and applications .
Biological Activity
1-Methylcyclopropane-1-carbonitrile (1-MCP) is a compound that has garnered attention for its biological activity, particularly in the context of plant physiology and postharvest management. This article delves into its mechanisms of action, applications, and relevant research findings.
Target of Action
1-MCP primarily targets the ethylene receptors in plants. Ethylene is a key hormone involved in various plant processes, including fruit ripening and senescence. By inhibiting ethylene action, 1-MCP effectively delays these processes.
Mode of Action
The interaction between 1-MCP and ethylene receptors leads to the formation of an ethylene-receptor complex , which inhibits the downstream signaling pathways that promote ripening and senescence. This inhibition is crucial for extending the shelf life of climacteric fruits, which are characterized by a peak in respiration and ethylene production during ripening.
Biochemical Pathways
1-MCP affects several biochemical pathways associated with fruit ripening:
- Respiration Rate : 1-MCP significantly lowers the respiration rates in treated fruits, which helps to maintain their quality during storage.
- Enzyme Activity : It inhibits key enzymes involved in the ripening process, such as ACC synthase (ACS) and ACC oxidase (ACO), which are pivotal in ethylene biosynthesis. Studies have shown that 1-MCP treatment reduces the levels of ACC, thereby decreasing ethylene production over time .
Applications
1-MCP is widely used in agricultural practices for postharvest treatment of fruits and vegetables. Its applications include:
- Extending Shelf Life : By delaying ripening, 1-MCP helps prolong the storage life of fruits like apples, bananas, and avocados.
- Maintaining Quality : It preserves texture, flavor, and nutritional quality during storage by minimizing softening and decay.
Research Findings
Numerous studies have highlighted the efficacy of 1-MCP in various contexts:
Case Studies
- Postharvest Treatment of Apples : A study showed that apples treated with 1-MCP exhibited a significant reduction in firmness loss and maintained higher levels of soluble solids compared to untreated controls over a storage period of several months .
- Banana Ripening Control : Research indicated that bananas exposed to 1-MCP had delayed ripening characteristics, including reduced peel color change and slower softening rates, allowing for better marketability after transport .
- Tomato Shelf Life Extension : In tomatoes, application of 1-MCP resulted in decreased ethylene production and extended shelf life by maintaining firmness and reducing decay rates during storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
